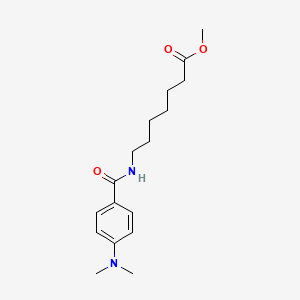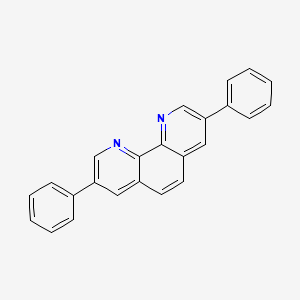
3,8-Diphenyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diphenyl-1,10-phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two phenyl groups attached to the 3 and 8 positions of the phenanthroline ring. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions. It is also used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,8-Diphenyl-1,10-phenanthroline can be synthesized through a palladium-catalyzed cross-coupling reaction. The reaction involves the use of 3,8-dibromo-1,10-phenanthroline and the corresponding boronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted phenanthroline compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,8-Diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and photophysical processes. For instance, in fluorescent sensors, the complex formed with ruthenium ions can quench fluorescence in the presence of oxygen, allowing for the detection of oxygen levels . In anticancer applications, the metal complexes can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
3,8-Diphenyl-1,10-phenanthroline can be compared with other similar compounds such as:
- 3,8-Di(naphthalen-1-yl)-1,10-phenanthroline
- 3,8-Di(naphthalen-2-yl)-1,10-phenanthroline
- 3,8-Di(anthracen-9-yl)-1,10-phenanthroline
- 3,8-Di(pyren-1-yl)-1,10-phenanthroline
These compounds differ in the aromatic substituents attached to the phenanthroline core. The differences in the substituents can lead to variations in their photophysical and electrochemical properties. For example, the presence of larger aromatic groups like anthracene or pyrene can result in a smaller HOMO-LUMO gap, affecting their absorption and emission properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, biology, medicine, and industry. The compound’s unique properties and reactivity make it a subject of ongoing research and development.
Eigenschaften
Molekularformel |
C24H16N2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3,8-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-13-19-11-12-20-14-22(18-9-5-2-6-10-18)16-26-24(20)23(19)25-15-21/h1-16H |
InChI-Schlüssel |
XSLKUWOISFOCKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


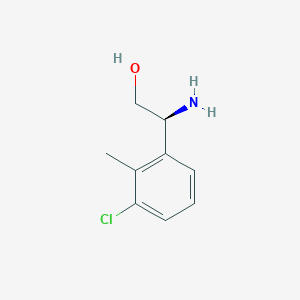
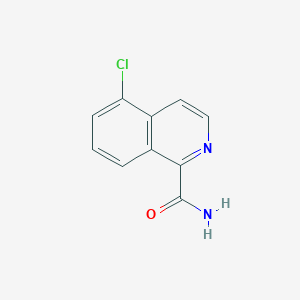
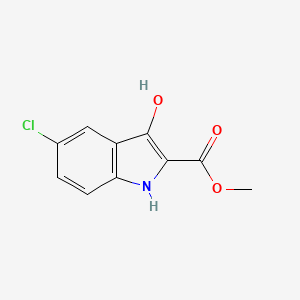
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
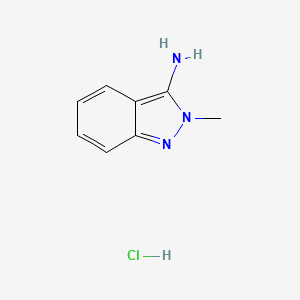
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)

